![molecular formula C20H22N4O2 B2502604 (E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1445761-90-9](/img/structure/B2502604.png)
(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide
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Description
The compound appears to be a derivative of (E)-enamino amides, which are known to react with various reagents to form a wide array of heterocyclic systems. These reactions are influenced by the stereochemistry of the intermediates and the amine component of the enamine system, as demonstrated in the study of the reaction of (E)-enamino amides with dimethyl acetylenedicarboxylate (DMAD) . The compound also seems to be related to methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, which are versatile reagents for the synthesis of polyfunctional heterocyclic systems .
Synthesis Analysis
The synthesis of related compounds involves the preparation of (E)-enamino amides, which can react with DMAD to yield various products depending on the nature of the amine component . Similarly, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs is achieved from the corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, indicating a potential pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of (E)-enamino amides is crucial in determining the outcome of their reactions. The stereochemistry plays a significant role in the formation of the final products, as seen in the formation of benzene derivatives, enamino esters, and 2-pyridones when reacted with DMAD . The presence of a cyano group and a substituted pyrrol ring in the compound suggests a complex molecular structure that could lead to the formation of various heterocyclic systems .
Chemical Reactions Analysis
The chemical reactions of (E)-enamino amides with DMAD lead to a range of products, including tetramethyl benzene-1,2,3,4-tetracarboxylate, (E)-aminobutenedioates, and bismethoxycarbonylpyridin-2-(1H)-one . The versatility of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs in forming heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles also highlights the potential reactivity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. (E)-Enamino amides and their derivatives typically exhibit properties that are characteristic of conjugated systems, such as absorption in the UV-visible spectrum, and they may also show reactivity towards nucleophiles due to the presence of electron-withdrawing groups like the cyano group . The physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and the overall molecular structure.
Scientific Research Applications
Heterocyclic Compound Synthesis
This chemical serves as a precursor in the synthesis of diverse heterocyclic compounds, which are foundational to numerous pharmaceuticals, agrochemicals, and advanced materials. For instance, research demonstrates its role in facilitating the creation of pyrroles, isoindoles, and their hetero-fused analogues, showcasing a broad utility in crafting complex molecular architectures essential for various biological and industrial applications (Gabbutt, Hepworth, Heron, & Pugh, 2002). This process underscores the chemical's versatility in enabling the construction of compounds with significant biological and photophysical properties.
Polyamide and Polyimide Synthesis
The compound is also instrumental in the synthesis of novel polyamides and polyimides, which are polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These materials are pivotal in various applications, including electronics, aerospace, and coatings. Studies detail the synthesis of polyamides with fluorene-based triphenylamine units, exhibiting remarkable properties such as high thermal stability, excellent solubility, and electrofluorescence, which could be leveraged in advanced electronic and optoelectronic devices (Sun et al., 2015).
Advanced Materials Development
Moreover, the chemical's application extends to the development of advanced materials with specialized properties, such as electrochromic polymers, which change color upon electrical stimulation. These materials have potential applications in smart windows, displays, and low-energy consumption devices. The synthesis of aromatic polyamides and polyimides based on specific derivatives highlights the creation of materials with unique electrochemical and fluorescence characteristics, paving the way for innovative material science applications (Yang & Lin, 1994).
properties
IUPAC Name |
(E)-N-(2-amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-7-5-6-8-18(13)24-14(2)9-16(15(24)3)10-17(11-21)20(26)23(4)12-19(22)25/h5-10H,12H2,1-4H3,(H2,22,25)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMKAPXRCZGJNI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)N(C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)N(C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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